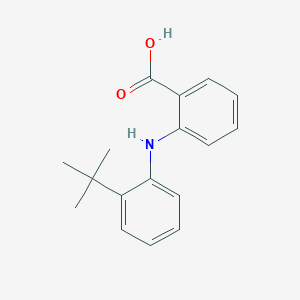

2-(2-tert-Butylanilino)benzoic acid

Descripción

2-(2-tert-Butylanilino)benzoic acid (CAS: 103554-42-3) is a benzoic acid derivative featuring a tert-butyl-substituted anilino group at the ortho position of the carboxylic acid moiety. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol . This compound is primarily utilized in scientific research as a synthetic intermediate, particularly in the development of pharmacologically active molecules or supramolecular systems .

Propiedades

IUPAC Name |

2-(2-tert-butylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-17(2,3)13-9-5-7-11-15(13)18-14-10-6-4-8-12(14)16(19)20/h4-11,18H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTGAJXOFMUNHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479024 | |

| Record name | 2-(2-tert-Butylanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103554-42-3 | |

| Record name | 2-(2-tert-Butylanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butylanilino)benzoic acid typically involves the reaction of 2-tert-butylaniline with benzoic acid or its derivatives. One common method is the alkylation of aniline with methyl tert-butyl ether in the presence of a catalyst, such as phosphotungstic acid (DTP)/HZSM-5 . The reaction is carried out in a high-pressure reaction kettle under controlled conditions to achieve high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-tert-Butylanilino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

2-(2-tert-Butylanilino)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic properties.

Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products

Mecanismo De Acción

The mechanism of action of 2-(2-tert-Butylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular structure of the compound and its derivatives .

Comparación Con Compuestos Similares

Key Observations :

- Ester vs. carboxylic acid : The methyl ester derivative (CAS: 4740-24-3) lacks the acidic proton, reducing hydrogen-bonding capacity and solubility in polar solvents .

- Simpler tert-butyl derivatives: 2-tert-Butylbenzoic acid (CAS: 1077-58-3) demonstrates how the absence of the anilino group simplifies synthesis but limits hydrogen-bonding interactions .

Physicochemical Properties

Solubility and Diffusivity

Benzoic acid derivatives with electron-withdrawing or bulky substituents exhibit lower aqueous solubility. For example:

- Extraction rates : In emulsion liquid membrane systems, benzoic acid (without bulky groups) achieves >98% extraction in <5 minutes, while acetic acid (smaller substituent) is slower due to lower membrane-phase solubility .

- Effective diffusivity: Substituent bulk inversely correlates with mobility in membrane phases. The tert-butyl group in this compound likely reduces diffusivity compared to unsubstituted benzoic acid .

Hydrogen-Bonding and Crystallization

- The anilino group (-NH-) in this compound enables hydrogen bonding, influencing crystal packing. In contrast, 2-tert-Butylbenzoic acid relies solely on carboxylic acid dimerization .

- Conformational studies of related compounds (e.g., 2-(2-chlorophenoxy)benzoic acid) highlight that aromatic stacking and hydrogen-bond acceptor groups (e.g., -NH-) are critical for molecular recognition, as seen in comparisons with benzodiazepine agonists .

Receptor Binding Affinity

Docking studies of structurally related 2-benzoylbenzoic acid derivatives reveal that substituents significantly modulate ΔGbinding (binding free energy). For instance:

- 2-(4-Methylbenzoyl)benzoic acid : ΔGbinding = -8.2 kcal/mol

- 2-(4-Methoxybenzoyl)benzoic acid : ΔGbinding = -7.9 kcal/mol

- 2-Benzoylbenzoic acid : ΔGbinding = -7.0 kcal/mol

The tert-butyl group in this compound may enhance hydrophobic interactions with receptor pockets, though steric effects could offset gains in binding energy.

Actividad Biológica

Overview

2-(2-tert-Butylanilino)benzoic acid is an organic compound characterized by the molecular formula C17H19NO2. It is a derivative of benzoic acid, distinguished by the presence of a tert-butyl group and an anilino group, which contribute to its unique chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible therapeutic applications.

The compound's structure allows it to participate in various chemical reactions, including:

- Oxidation : Formation of quinones or other oxidized derivatives.

- Reduction : Conversion into corresponding amines or reduced forms.

- Substitution : Electrophilic substitution reactions on the aromatic ring, such as nitration and sulfonation.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes or receptors. The precise mechanisms remain under investigation, but initial studies suggest that it may influence biochemical pathways related to oxidative stress and cellular signaling .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative damage. The antioxidant activity of this compound may be linked to its structural features, which allow it to scavenge free radicals effectively .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. These effects could be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Further research is needed to elucidate these mechanisms in detail.

Cytotoxicity Studies

Cytotoxicity assessments conducted on various cell lines have shown that while some derivatives exhibit low toxicity at therapeutic concentrations, the specific cytotoxic effects of this compound require more thorough investigation. Understanding its safety profile is essential for potential medicinal applications .

Study on Antioxidant Properties

A study evaluating the antioxidant capacity of related compounds demonstrated that those with similar structural motifs effectively inhibited lipid peroxidation and scavenged DPPH radicals. This suggests that this compound could have comparable effects, warranting further exploration in oxidative stress-related conditions.

Inhibition of Enzyme Activity

Another significant area of research involves the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation and pain pathways. Compounds with similar structures have shown promise in inhibiting these enzymes, indicating that this compound might also exhibit such activities .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Benzoic Acid | Simple aromatic carboxylic acid | Antimicrobial properties |

| 2-tert-Butylaniline | Aromatic amine | Used in dyes and pharmaceuticals |

| Quinones | Oxidized aromatic compounds | Potential anti-cancer properties |

| This compound | Tert-butyl and anilino groups | Antioxidant, anti-inflammatory potential |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.